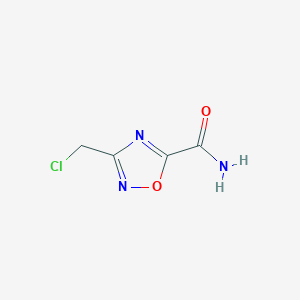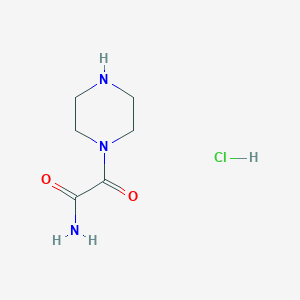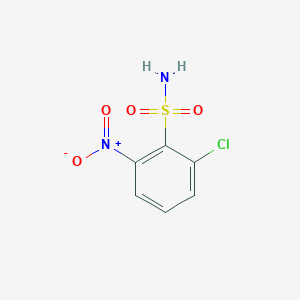
3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride
Vue d'ensemble
Description
“3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride” is a biochemical compound with the molecular formula C10H11F2NO HCl and a molecular weight of 235.66 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for “3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride” is 1S/C10H11F2NO.ClH/c11-9-2-1-7 (5-10 (9)12)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride” has a molecular weight of 235.66 . The compound is in liquid form at normal temperature .Applications De Recherche Scientifique
Proteomics Research
3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride: is utilized in proteomics research as a biochemical tool . Its molecular structure allows it to interact with various proteins, aiding in the identification and analysis of protein functions, modifications, and interactions. This compound can be particularly useful in studying protein dynamics and post-translational modifications, which are crucial for understanding cellular processes.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the synthesis of more complex molecules . Its fluorinated pyrrolidine ring is a valuable moiety in drug design, often contributing to the pharmacokinetic properties of therapeutic agents. It’s used in the development of new drugs with improved efficacy and reduced side effects.
Organic Synthesis
3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride: is a reactant in the preparation of cyclic and acyclic β-aminofluoroalkenes . These compounds are significant in organic synthesis, providing pathways to create novel structures that can serve as intermediates in the synthesis of various organic products.
Pharmacology
This compound is a precursor in the synthesis of inhibitors for dipeptidyl peptidase-4 (DPP-4) . DPP-4 inhibitors are a class of medications used to treat type 2 diabetes by prolonging the activity of incretin hormones, which increase insulin release.
Analytical Chemistry
In analytical chemistry, 3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride is used for proteomics research, where it aids in the analysis of protein samples . It can be part of the reagents used in mass spectrometry or chromatography to help identify and quantify proteins in complex biological samples.
Chemical Engineering
The compound’s role in chemical engineering is linked to its use as a building block in various synthesis processes . It’s involved in the development of new materials and chemicals, contributing to advancements in fields like nanotechnology and materials science.
Safety and Hazards
Propriétés
IUPAC Name |
3-(3,4-difluorophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO.ClH/c11-9-2-1-7(5-10(9)12)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTXNJLFHZWIQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC(=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1450990.png)


![(5S,6S,9R,10S,13S,17S,23S,24S,27R,28S,31S,35S)-5,6,9,13,17,23,24,27,31,35-Decamethyl-10,28-dioctyl-2,20-diazanonacyclo[19.15.0.03,19.05,17.06,14.09,13.023,35.024,32.027,31]hexatriaconta-1(21),2,19-triene](/img/structure/B1450994.png)


![3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane](/img/structure/B1450998.png)



